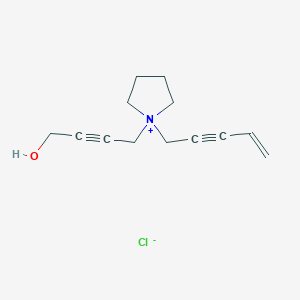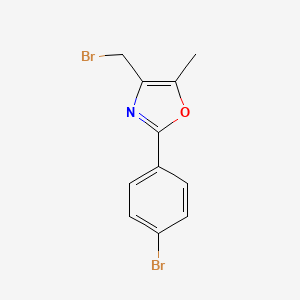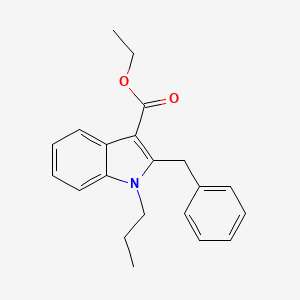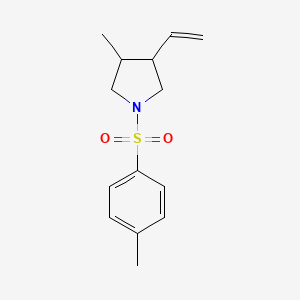
2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt is a chemical compound that combines the properties of an amide, an amine, and a trifluoroacetic acid salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt typically involves the reaction of 2-(Aminomethyl)-n-isopropylbenzamide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoroacetic acid salt can participate in substitution reactions, where the trifluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may yield nitroso compounds, while reduction of the amide group may produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Aminomethyl)-n-isopropylbenzamide trifluoroacetic acid salt include:
- 2-(Aminomethyl)-n-isopropylbenzamide hydrochloride
- 2-(Aminomethyl)-n-isopropylbenzamide sulfate
- 2-(Aminomethyl)-n-isopropylbenzamide acetate
Uniqueness
The uniqueness of this compound lies in its trifluoroacetate group, which imparts distinct chemical properties such as increased stability and solubility in organic solvents. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
918812-33-6 |
|---|---|
Molekularformel |
C13H17F3N2O3 |
Molekulargewicht |
306.28 g/mol |
IUPAC-Name |
2-(aminomethyl)-N-propan-2-ylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H16N2O.C2HF3O2/c1-8(2)13-11(14)10-6-4-3-5-9(10)7-12;3-2(4,5)1(6)7/h3-6,8H,7,12H2,1-2H3,(H,13,14);(H,6,7) |
InChI-Schlüssel |
HBFIARDXGOINBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=CC=C1CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)



![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)

![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)

